molecular formula C8H18ClN B2777315 (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride CAS No. 2580096-29-1

(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride

Cat. No.: B2777315
CAS No.: 2580096-29-1
M. Wt: 163.69
InChI Key: FSTCOQMJGAUWDR-FYZOBXCZSA-N
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Description

(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons. This particular compound features a cyclobutyl ring with two methyl groups and an ethanamine side chain, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using reagents like methyl iodide.

    Attachment of Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Amines are often found in pharmaceuticals, and this compound may exhibit interesting pharmacological activities.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Cyclobutyl)ethanamine: Lacks the dimethyl groups on the cyclobutyl ring.

    (1R)-1-(3,3-Dimethylcyclopentyl)ethanamine: Features a cyclopentyl ring instead of a cyclobutyl ring.

    (1R)-1-(3,3-Dimethylcyclobutyl)propanamine: Has a propanamine side chain instead of an ethanamine side chain.

Uniqueness

(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is unique due to the presence of the dimethyl-substituted cyclobutyl ring and the ethanamine side chain. This combination of structural features may impart distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

(1R)-1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTCOQMJGAUWDR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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